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molecular formula C9H9NO B8302916 1-(4-Amino-phenyl)-2-propyn-1-ol

1-(4-Amino-phenyl)-2-propyn-1-ol

Cat. No. B8302916
M. Wt: 147.17 g/mol
InChI Key: VYAJTMNLGWASOE-UHFFFAOYSA-N
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Patent
US06313310B1

Procedure details

1-(4-Amino-phenyl)-2-propyn-1-ol (3.0 mmol) (from Step A above) was dissolved in dry THF (20 mL) and DMF (1 mL). Acetic anhydride (4.2 mmol) was added dropwise followed by triethylamine (3.0 mmol). The reaction was stirred at room temperature for 2 h, after which time water (30 mL) was added, and the THF was evaporated in vacuo. The aqueous layer was extracted with ethyl acetate (3×50 mL), and the combined organic layers were dried over magnesium sulfate and concentrated. The resulting product, 3-(4-acetamidophenyl)-3-hydroxy-1-propyne, was purified via flash column chromatography (SiO2, 230-400 mesh) with ethyl acetate/hexane.
Quantity
3 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.2 mmol
Type
reactant
Reaction Step Two
Quantity
3 mmol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([OH:11])[C:9]#[CH:10])=[CH:4][CH:3]=1.[C:12](OC(=O)C)(=[O:14])[CH3:13].C(N(CC)CC)C.O>C1COCC1.CN(C=O)C>[C:12]([NH:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]([OH:11])[C:9]#[CH:10])=[CH:6][CH:7]=1)(=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
3 mmol
Type
reactant
Smiles
NC1=CC=C(C=C1)C(C#C)O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.2 mmol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
3 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the THF was evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting product, 3-(4-acetamidophenyl)-3-hydroxy-1-propyne, was purified via flash column chromatography (SiO2, 230-400 mesh) with ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)(=O)NC1=CC=C(C=C1)C(C#C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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